molecular formula C13H7F2IO B1359018 3,5-Difluoro-4'-iodobenzophenone CAS No. 951891-86-4

3,5-Difluoro-4'-iodobenzophenone

Cat. No. B1359018
CAS RN: 951891-86-4
M. Wt: 344.09 g/mol
InChI Key: GCPFCWAYOPYWGW-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO . It has a molecular weight of 344.1 . The IUPAC name for this compound is (3,5-difluorophenyl)(4-iodophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4’-iodobenzophenone consists of a benzophenone core with iodine and fluorine substituents. The InChI code for this compound is 1S/C13H7F2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H .


Physical And Chemical Properties Analysis

The predicted boiling point of 3,5-Difluoro-4’-iodobenzophenone is 380.6±42.0 °C and its predicted density is 1.737±0.06 g/cm3 .

Scientific Research Applications

Photophysical Behavior in RNA Imaging

3,5-Difluoro-4'-iodobenzophenone derivatives have been explored for their photophysical behavior, particularly in the context of RNA imaging. One such derivative, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI), binds to the Spinach aptamer, a small RNA molecule. This compound exhibits weak fluorescence in liquid solvents, which can be significantly enhanced by inhibiting photoisomerization, a process of nonradiative deactivation. The fluorescence of DFHBI-type molecules is highly sensitive to the pH of the medium and solvent-specific interactions, such as hydrogen bonding and polarity (Santra et al., 2019).

Synthesis and Chemical Reactions

The chemical behavior of this compound has been studied in various synthetic contexts. For example, in SNAr (nucleophilic aromatic substitution) reactions, this compound exhibits unique reactivity patterns, depending on the nucleophiles used. The compound shows distinct substitution patterns when reacted with different nucleophiles, indicating its potential for diverse synthetic applications (Cervera et al., 1996).

Applications in Polymer Science

This compound and its derivatives have been used in the synthesis of novel polymers. For instance, it has been utilized in the creation of monomers for linear and network polymers, demonstrating its utility in the development of new materials with diverse architectural properties. These applications highlight the compound's relevance in the field of polymer science (Peloquin et al., 2019).

Development of Fluorescent Probes

This compound has been a crucial component in the development of fluorescent pH probes. Derivatives like 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes with phenolic or naphtholic subunits exhibit unique absorption and fluorescence properties. These compounds show significant fluorescent enhancement in acidic solutions, making them valuable as pH probes excitable with visible light (Baruah et al., 2005).

Impact on Optical Properties

The orientation of fluorine atoms in difluoro-substituted compounds has a significant impact on their optical properties. Studies on difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates thermotropic liquid crystals demonstrated how the orientation of fluorine atoms affects their optical characteristics, including absorption, transmission, and phase transition behaviors. This research contributes to a deeper understanding of the influence of molecular structure on the properties of liquid crystals (Zaki et al., 2018).

Future Directions

A study has shown that fluorinated iodobenzenes, which include compounds like 3,5-Difluoro-4’-iodobenzophenone, have been investigated for their UV photochemistry . This suggests that such compounds could have potential applications in the field of photochemistry.

properties

IUPAC Name

(3,5-difluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFCWAYOPYWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261666
Record name (3,5-Difluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-86-4
Record name (3,5-Difluorophenyl)(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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